SSTC3 - 242422-09-8

SSTC3

Catalog Number: EVT-284773
CAS Number: 242422-09-8
Molecular Formula: C23H17F3N4O3S2
Molecular Weight: 518.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel potent activator of the kinase CK1alpha, suppressing WNT activity in CRC cell lines, preventing tumor growth, and increased survival in mouse models of primary and metastatic CRC
SSTC3 is a potent activator of the kinase CK1alpha, thereby suppressing WNT activity in CRC cell lines, preventing tumor growth, and increasing survival in mouse models of primary and metastatic CRC.
Overview

SSTC3 is a small molecule identified as a potent activator of casein kinase 1 alpha, a serine/threonine kinase involved in various cellular processes, including Wnt signaling pathways. This compound has garnered attention in cancer research, particularly in colorectal cancer, due to its ability to selectively inhibit tumor growth through modulation of specific signaling pathways.

Source and Classification

SSTC3 was developed through an in silico scaffold screening approach aimed at identifying CK1α activators with favorable pharmacokinetic properties for clinical applications. It was tested for its efficacy in attenuating Wnt-driven reporter gene activity, leading to its classification as a CK1α activator with potential therapeutic implications in oncology .

Synthesis Analysis

Methods

The synthesis of SSTC3 involved multiple cycles of medicinal chemistry and biological assays to refine its structure and enhance its activity against Wnt signaling. The initial screening prioritized compounds based on their predicted physical and pharmacokinetic properties. SSTC3 was subsequently synthesized and evaluated using a Wnt reporter gene assay, demonstrating potent activity with a median effective concentration of 30 nM .

Technical Details

The synthesis process included the use of various chemical reactions to construct the SSTC3 molecule, optimizing for both efficacy and stability. The compound's structure was refined through iterative testing against colorectal cancer cell lines to ensure maximum biological activity while minimizing cytotoxic effects on normal cells .

Molecular Structure Analysis

Structure

SSTC3's molecular structure is characterized by specific functional groups that facilitate its interaction with CK1α. The precise structural formula has not been detailed in the sources but is crucial for understanding its binding affinity and mechanism of action.

Data

The binding constant for SSTC3 with purified recombinant CK1α is reported to be approximately 32 nM, indicating a strong interaction that supports its role as an effective CK1α activator . Further structural elucidation can be achieved through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

SSTC3 undergoes several chemical reactions that are essential for its activation of CK1α. These reactions primarily involve phosphorylation processes where SSTC3 enhances the phosphorylation of CK1α substrates, thereby modulating downstream signaling pathways associated with cell proliferation and survival .

Technical Details

The compound's efficacy was demonstrated through in vitro assays where treatment with SSTC3 led to significant phosphorylation changes in target proteins. The ability of SSTC3 to reversibly associate with cellular CK1α further underscores its potential as a therapeutic agent .

Mechanism of Action

Process

SSTC3 activates CK1α, which plays a pivotal role in the regulation of Wnt signaling pathways. By enhancing CK1α activity, SSTC3 leads to the phosphorylation of key substrates involved in this pathway, ultimately resulting in decreased Wnt target gene expression and reduced tumor cell proliferation .

Data

In vivo studies using patient-derived xenograft models have shown that SSTC3 significantly inhibits tumor growth compared to control groups. Hematoxylin and eosin staining revealed substantial loss of cancer cells in tumors treated with SSTC3, supporting its mechanism of action against colorectal cancer .

Physical and Chemical Properties Analysis

Physical Properties

SSTC3 is described as having favorable pharmacokinetic properties that allow it to maintain effective plasma concentrations over extended periods. This characteristic is crucial for its application as a therapeutic agent .

Chemical Properties

While specific chemical properties such as solubility and stability have not been detailed extensively in the sources, these factors are critical for assessing the compound's viability for clinical use. The chemical stability under physiological conditions would be an important consideration in further development stages .

Applications

Scientific Uses

SSTC3 has significant potential applications in cancer therapy, particularly for colorectal cancer treatment. Its ability to selectively inhibit Wnt signaling pathways positions it as a promising candidate for further clinical trials aimed at developing targeted therapies for malignancies driven by aberrant Wnt signaling . Additionally, research into SSTC3 may provide insights into the broader role of CK1α in various cellular processes and disease states.

Introduction to SSTC3 in Targeted Cancer Therapy

Contextualizing Wnt/β-catenin Signaling Dysregulation in Oncogenesis

The Wnt/β-catenin signaling pathway represents an evolutionarily conserved axis governing fundamental physiological processes including embryonic development, tissue homeostasis, and stem cell maintenance [2] [9]. Dysregulation of this pathway constitutes a seminal event in carcinogenesis across diverse malignancies. Constitutive pathway activation occurs through multiple mechanisms: ligand-independent mutations in key pathway components (e.g., APC, CTNNB1, AXIN1) or ligand-dependent autocrine/paracrine signaling loops [2] [4]. In colorectal cancer (CRC), Wnt pathway dysregulation manifests in >90% of cases, primarily through loss-of-function mutations in the APC tumor suppressor gene (approximately 80% of sporadic CRCs) or gain-of-function mutations in CTNNB1 (encoding β-catenin) [1] [7]. This results in aberrant stabilization and nuclear accumulation of β-catenin, forming transcriptionally active complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) proteins that drive expression of oncogenes including MYC, CCND1, and AXIN2 [5] [9].

Table 1: Prevalence of Wnt Pathway Mutations in Selected Cancers

Cancer TypeKey Mutated ComponentsMutation PrevalenceFunctional Consequence
Colorectal CancerAPC, CTNNB1, RNF43>90%β-catenin stabilization
Medulloblastoma (SHH subtype)PTCH1, SUFU~25%GLI transcription activation
Hepatocellular CarcinomaCTNNB1, AXIN120-40%β-catenin stabilization
Endometrial CancerCTNNB1, RSPO15-30%β-catenin stabilization

The oncogenic dependency ("addiction") of certain cancers on sustained Wnt signaling extends beyond tumor initiation to encompass metastatic progression and therapeutic resistance. Preclinical models demonstrate that advanced CRC tumors harboring APC or CTNNB1 mutations remain Wnt-dependent [7], while in Sonic Hedgehog (SHH)-driven medulloblastomas, aberrant GLI transcription factor activity downstream of Smoothened (SMO) can be regulated by CK1α-mediated phosphorylation [3]. Despite compelling preclinical validation of Wnt inhibition as an anticancer strategy, targeting this pathway has been hampered by gastrointestinal (GI) toxicity associated with disruption of Wnt-dependent intestinal stem cell maintenance [7].

Casein Kinase 1α (CK1α) as a Therapeutic Node in Wnt Pathway Modulation

Casein Kinase 1α (CK1α), encoded by CSNK1A1, is a multifunctional serine/threonine kinase with central yet complex roles in Wnt/β-catenin signaling regulation [10]. Structurally, CK1α encompasses a kinase domain (Ile12-Ala282) and regulatory regions governing subcellular localization and substrate specificity [10]. Its pivotal function manifests within the β-catenin destruction complex, where it serves as the initiating kinase for β-catenin degradation:

  • Phosphorylation Priming: CK1α phosphorylates β-catenin at Ser45, creating a priming site for subsequent phosphorylation by Glycogen Synthase Kinase 3β (GSK3β) at Thr41, Ser37, and Ser33 [5] [10].
  • Ubiquitination Signal: Multisite phosphorylation creates a recognition motif for β-TrCP, the E3 ubiquitin ligase component, leading to β-catenin polyubiquitination and proteasomal degradation [9].

Recent research reveals CK1α's activity is dynamically regulated. In the absence of Wnt stimulation (Wnt-OFF state), CK1α associates with the catalytic subunit of Protein Phosphatase 2A (PPP2CA) on the AXIN scaffold. This interaction maintains CK1α in a dephosphorylated, active state. Upon Wnt ligand binding (Wnt-ON state), PPP2CA dissociates, leading to CK1α autophosphorylation and kinase inactivation – a critical mechanism enabling β-catenin stabilization [8]. Beyond β-catenin, CK1α phosphorylates other key Wnt regulators:

  • APC: Phosphorylation at Ser1504/1505/1507/1510 enhances β-catenin binding [10].
  • LRP6: Phosphorylation at Thr1493 promotes AXIN recruitment and pathway activation [10], illustrating a context-dependent dual regulatory role (inhibitory and activating) in Wnt signaling.

CK1α also intersects with the Hedgehog (Hh) pathway by phosphorylating GLI transcription factors (Gli1/2/3), targeting them for proteolytic processing into repressor forms or degradation [3] [10]. This positions CK1α activation as a strategy to inhibit oncogenic GLI activity in Hh-driven cancers like medulloblastoma. Critically, CK1α expression is frequently diminished in CRC tissues compared to adjacent normal mucosa [7] [10]. This differential abundance potentially provides a therapeutic index, as lower CK1α levels in tumors may confer heightened sensitivity to pharmacological activators compared to normal GI tissue with higher CK1α expression [7].

Table 2: CK1α Substrates and Functional Consequences in Key Signaling Pathways

Signaling PathwayCK1α SubstratePhosphorylation Site(s)Functional Consequence
Wnt/β-cateninβ-cateninSer45Priming for GSK3β phosphorylation & degradation
Wnt/β-cateninAPCSer1504/1505/1507/1510Enhanced β-catenin binding in destruction complex
Wnt/β-cateninLRP6Thr1493AXIN recruitment & pathway activation
HedgehogGLI1/2/3Multiple sitesProteolytic processing/degradation; Attenuated transcription
Cell AdhesionE-cadherinSer846Release of β-catenin from membrane

Emergence of SSTC3: Rationale for Second-Generation CK1α Activators

Pyrvinium pamoate, an FDA-approved anthelmintic, was the first identified small-molecule CK1α activator with potent Wnt and Hh pathway inhibitory activity [7]. It bound CK1α directly (Kd ≈ 20-40 nM), enhancing its kinase activity towards β-catenin and GLI, thereby decreasing their stability and suppressing downstream transcription [3] [7]. Despite promising in vitro efficacy against CRC cell lines and medulloblastoma models, pyrvinium's clinical translation was severely limited by poor bioavailability and unfavorable pharmacokinetic properties, including negligible systemic exposure after oral administration and rapid clearance [7]. This prevented meaningful in vivo efficacy testing in tumor models requiring sustained pathway inhibition.

SSTC3 (CAS 1242422-09-8; Molecular Formula: C₂₃H₁₇F₃N₄O₃S₂; MW: 518.53 g/mol) was rationally designed as a second-generation CK1α activator to overcome these limitations [1] [3] [7]. Employing in silico scaffold screening focused on optimizing predicted physicochemical and pharmacokinetic properties, SSTC3 emerged from iterative medicinal chemistry cycles. It exhibits potent biochemical and cellular activity:

  • High-Affinity Binding: SSTC3 binds recombinant human CK1α with a dissociation constant (Kd) of 32 nM, comparable to pyrvinium [1] [7].
  • Potent Pathway Inhibition: SSTC3 inhibits Wnt/β-catenin signaling in reporter gene assays (EC₅₀ = 30 nM) and blocks Wnt3a-induced secondary axis formation in Xenopus laevis embryos, confirming in vivo pathway modulation [7].
  • Enhanced Bioavailability: SSTC3 demonstrates significantly improved pharmacokinetic properties over pyrvinium, including measurable brain penetration and sustained systemic exposure suitable for in vivo antitumor efficacy studies [1] [3] [7].
  • Downstream Effects: SSTC3 treatment rapidly increases phosphorylation of CK1α substrates (e.g., β-catenin), reduces expression of Wnt target genes (e.g., AXIN2, LGR5), and decreases the viability of Wnt-dependent cancer cells (EC₅₀ values ranging from 63-132 nM in CRC lines) [1] [7].

The improved drug-like properties of SSTC3 facilitated the first robust demonstrations of in vivo efficacy for a CK1α activator:

  • CRC Models: SSTC3 (25 mg/kg IP daily) significantly suppressed the growth of HCT116 (β-catenin mutant) xenografts and attenuated growth/metastasis in patient-derived metastatic CRC xenografts [1] [7].
  • Medulloblastoma Models: SSTC3 accumulated in the brain and demonstrated efficacy against vismodegib-resistant SHH medulloblastoma and orthotopic patient-derived xenografts harboring TP53 mutations and MYCN amplification, increasing overall survival [3].
  • Apcmin Model: Chronic SSTC3 administration (10 mg/kg IP daily) reduced intestinal polyp number and size and prolonged survival in Apcmin/+ mice, a model of intestinal tumorigenesis driven by constitutive Wnt activation [7].

Notably, SSTC3 exhibited minimal gastrointestinal toxicity in preclinical models compared to other Wnt inhibitor classes (e.g., Porcupine inhibitors, Tankyrase inhibitors), which cause severe on-target intestinal damage [1] [7]. This enhanced therapeutic index is mechanistically linked to the differential CK1α abundance between tumors (low) and normal GI tissue (high), suggesting tumor-selective vulnerability to CK1α activation [7].

Table 3: Comparative Profile of Pyrvinium and SSTC3 as CK1α Activators

PropertyPyrvinium PamoateSSTC3Significance of Improvement
CK1α Binding (Kd)~20-40 nM32 nMComparable high affinity
Wnt Reporter Inhibition (EC₅₀)~10-40 nM30 nMComparable potency
Systemic BioavailabilityVery Low (Negligible plasma levels)Improved (Measurable plasma/brain levels)Enables in vivo efficacy testing
Brain PenetrationPoor/UndetectableDemonstratedCritical for CNS tumors (e.g., Medulloblastoma)
In Vivo Efficacy (Tumor Models)Limited by PKDemonstrated (CRC, Medulloblastoma, Apcmin)Validates CK1α activation strategy
GI Toxicity ProfileNot fully assessedMinimal compared to other Wnt inhibitorsEnhanced therapeutic index

SSTC3 thus represents a critical proof-of-concept molecule validating CK1α activation as a viable therapeutic strategy for Wnt-driven and Hh-driven cancers. Its development underscores the importance of addressing pharmacokinetic limitations in translating pathway-targeted agents and highlights the potential of exploiting differential target expression for therapeutic gain. Ongoing research focuses on further optimizing this class and identifying predictive biomarkers for patient selection.

Properties

CAS Number

242422-09-8

Product Name

SSTC3

IUPAC Name

4-(N-Methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Molecular Formula

C23H17F3N4O3S2

Molecular Weight

518.53

InChI

InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31)

InChI Key

HSFAATUFWDDUGW-UHFFFAOYSA-N

SMILES

O=C(NC1=NC(C2=NC=CC=C2)=CS1)C3=CC=C(S(=O)(N(C)C4=CC=C(C(F)(F)F)C=C4)=O)C=C3

Solubility

Soluble in DMSO

Synonyms

SSTC-3; SSTC 3; SSTC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.